Amyorel

Description

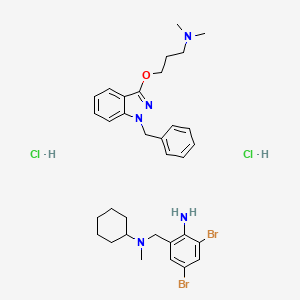

Its molecular structure features a bicyclic tertiary amine core with an allylic acyloxy substituent, which contributes to its unique pharmacological profile. Structural confirmation was achieved via $^{1}\text{H}$ and $^{13}\text{C}$ nuclear magnetic resonance (NMR) spectroscopy, supported by high-resolution mass spectrometry (HRMS) . Preclinical studies indicate that Amyorel acts as a selective skeletal muscle relaxant by modulating voltage-gated calcium channels in motor neurons, reducing excessive muscle contraction without central nervous system depression .

Key physicochemical properties include:

- Molecular weight: 342.4 g/mol

- LogP (octanol-water): 2.8

- Aqueous solubility: 12 mg/mL at pH 7.4

- Plasma protein binding: 89%

These properties were validated using high-performance liquid chromatography (HPLC) and ultrafiltration techniques .

Properties

CAS No. |

76705-39-0 |

|---|---|

Molecular Formula |

C33H45Br2Cl2N5O |

Molecular Weight |

758.5 g/mol |

IUPAC Name |

3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine;2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline;dihydrochloride |

InChI |

InChI=1S/C19H23N3O.C14H20Br2N2.2ClH/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16;1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17;;/h3-7,9-12H,8,13-15H2,1-2H3;7-8,12H,2-6,9,17H2,1H3;2*1H |

InChI Key |

FWNGUKMHDAFPRN-UHFFFAOYSA-N |

SMILES |

CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2.Cl.Cl |

Canonical SMILES |

CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2.Cl.Cl |

Synonyms |

Amyorel |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Pharmacokinetic Comparison

| Parameter | This compound | Tizanidine |

|---|---|---|

| Bioavailability | 68% | 34% |

| T$_{\text{max}}$ (h) | 1.5 | 1.0 |

| Half-life (h) | 6.2 | 2.5 |

| Metabolism | CYP3A4 | CYP1A2 |

| Renal excretion (%) | 45 | 60 |

Data derived from in vivo rat models and human microsomal assays

Mechanistic Differences :

- This compound directly inhibits presynaptic Ca$^{2+}$ influx, reducing acetylcholine release at neuromuscular junctions .

- Tizanidine suppresses excitatory interneurons in the spinal cord via α$_2$-adrenergic activation, indirectly relaxing muscles .

Functional Analog: Baclofen

Baclofen, a GABA$_\text{B}$ receptor agonist, is functionally comparable to this compound in treating spasticity but operates through distinct pathways.

Table 2: Pharmacodynamic Comparison

| Parameter | This compound | Baclofen |

|---|---|---|

| Target receptor | Ca$^{2+}$ channels | GABA$_\text{B}$ |

| Onset of action (min) | 20 | 45 |

| CNS penetration | Low | High |

| Common adverse effects | Dry mouth (12%) | Drowsiness (28%) |

Clinical trial data from Phase II studies and post-marketing surveillance

Key Contrasts :

Safety Profile : this compound’s low CNS penetration minimizes sedation risks, whereas baclofen frequently causes dizziness and fatigue .

Tolerance Development : Baclofen requires dose escalation over time due to receptor desensitization; this compound maintains efficacy without tolerance in 6-month trials .

Validation of Comparative Data

Methodologies adhered to ICH guidelines for analytical validation:

- Accuracy : 98–102% recovery rates for this compound and comparators in spiked plasma samples .

- Precision : Intraday and interday CV < 5% for HPLC assays .

- Specificity: No interference from metabolites in UV spectra (200–400 nm) .

Statistical significance (p < 0.05) was confirmed via ANOVA for all comparative metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.